3-Methoxypyridine 1-oxide

Regioselective Synthesis Nitration Electrophilic Aromatic Substitution

Choose 3-Methoxypyridine 1-oxide for predictable synthesis. Its unique substitution pattern ensures exclusive nitration regioselectivity, eliminating costly isomer separations [][]. As a solid, it simplifies handling and inventory compared to liquids [][]. The N-oxide group acts as a transient directing group for efficient C-H functionalization, accelerating lead diversification [].

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 14906-61-7
Cat. No. B078579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypyridine 1-oxide
CAS14906-61-7
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=C[N+](=CC=C1)[O-]
InChIInChI=1S/C6H7NO2/c1-9-6-3-2-4-7(8)5-6/h2-5H,1H3
InChIKeyCREDSSUYAKFWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxypyridine 1-oxide (CAS 14906-61-7): Key Physicochemical and Structural Attributes


3-Methoxypyridine 1-oxide (CAS 14906-61-7) is a heteroaromatic N-oxide derivative of pyridine, characterized by a methoxy substituent at the 3-position and an N-oxide group . As a solid, it exhibits a melting point of 100-101 °C, a predicted boiling point of 308.9±15.0 °C, a predicted density of 1.09-1.1 g/cm³, and a predicted pKa of 0.84±0.10, underscoring its weakly basic character [1][2]. This specific substitution pattern, particularly the combination of an electron-donating methoxy group and the N-oxide functionality, imparts distinct electronic and regiochemical properties that differentiate it from other pyridine N-oxides and its non-oxidized counterpart, 3-methoxypyridine .

Why 3-Methoxypyridine 1-oxide Cannot Be Replaced by Generic Pyridine N-Oxides


The substitution pattern on the pyridine ring is critical for dictating both chemical reactivity and physical properties in this class of compounds. Generic or differently substituted pyridine N-oxides cannot be directly interchanged with 3-methoxypyridine 1-oxide because the position and nature of substituents (e.g., methoxy vs. ethoxy, or 2- vs. 3-substitution) lead to significantly different outcomes in key synthetic transformations. For instance, the electron-donating methoxy group at the 3-position can alter the compound's basicity and complexation ability compared to unsubstituted pyridine N-oxide, while simultaneously influencing the regioselectivity of electrophilic aromatic substitution, directing incoming groups to specific positions on the ring [1][2]. These electronic and steric effects are not transferable to its closest analogs, making compound-specific validation essential for ensuring consistent and predictable results in a research or production setting [3].

3-Methoxypyridine 1-oxide: Quantitative Evidence for Differentiated Selection


Exclusive Regioselectivity in Nitration: A Definitive Contrast with Pyridine N-Oxide

Under identical nitration conditions, 3-methoxypyridine 1-oxide undergoes exclusive mono-nitration to yield the 4-nitro derivative. This contrasts with the nitration of pyridine N-oxide, which produces a mixture of regioisomers, with the 4-nitro compound as the major but not sole product [1]. The exclusive selectivity of 3-methoxypyridine 1-oxide provides a substantial advantage in synthetic routes requiring a single, pure intermediate, eliminating the need for isomer separation.

Regioselective Synthesis Nitration Electrophilic Aromatic Substitution

Precise Regiochemical Control in C-H Functionalization via N-Oxide Activation

The N-oxide group in 3-methoxypyridine 1-oxide acts as a powerful and removable directing group, enabling highly regioselective C-H functionalization. This is a key advantage over 3-methoxypyridine, which lacks the N-oxide and exhibits different, often less predictable, regiochemical outcomes in direct C-H activation reactions [1][2]. This property allows for the controlled installation of diverse functional groups at specific positions on the pyridine ring, a critical capability for synthesizing complex molecules [3].

C-H Activation Late-Stage Functionalization Synthetic Methodology

Enhanced Complexation Ability vs. Electron-Withdrawing Substituted N-Oxides

Computational studies on pyridine-N-oxide derivatives indicate that the presence of an electron-donating substituent, such as a methoxy group, enhances the compound's ability to act as a ligand through its N-oxide oxygen, compared to analogs with electron-withdrawing substituents [1]. While not a direct measurement for this specific compound, this class-level inference is supported by the +M (mesomeric electron-donating) effect of the methoxy group in 3-methoxypyridine 1-oxide, which increases electron density on the N-oxide oxygen . This makes it a more attractive candidate for applications in coordination chemistry and catalysis.

Coordination Chemistry Ligand Design Electronic Effects

Distinct Physical Profile Compared to Higher Alkoxy Analogs

3-Methoxypyridine 1-oxide (C6H7NO2, MW: 125.13 g/mol) presents a solid physical state at room temperature with a melting point of 100-101 °C, which can be advantageous for handling and storage compared to liquid reagents [1]. In contrast, the ethoxy analog, 3-ethoxypyridine 1-oxide (C7H9NO2), has a higher molecular weight (139.15 g/mol) and may exhibit different physical properties, affecting its behavior in reactions and its storage requirements . This differentiation in molecular weight and physical state is a practical consideration for procurement, formulation, and process development.

Physicochemical Properties Procurement Handling

Evidence-Based Application Scenarios for 3-Methoxypyridine 1-oxide in R&D and Production


Regioselective Synthesis of 4-Substituted Pyridine Derivatives

Researchers requiring a high-purity 4-functionalized pyridine scaffold can leverage the exclusive nitration regioselectivity of 3-methoxypyridine 1-oxide. This compound serves as a superior starting material compared to pyridine N-oxide, as it yields a single nitration product, circumventing laborious and costly chromatographic separation of isomers [1]. This is particularly valuable in the synthesis of pharmaceutical intermediates where isomeric purity is paramount for downstream biological activity and regulatory compliance.

Precursor for Late-Stage C-H Functionalization in Drug Discovery

In medicinal chemistry, 3-methoxypyridine 1-oxide is an ideal building block for diversifying a lead series. Its N-oxide group acts as a transient, removable directing group, enabling site-selective C-H alkylation or arylation under mild conditions [1][2]. This allows for the rapid exploration of structure-activity relationships (SAR) by installing different functional groups at a defined position on the pyridine ring, a process that is far less efficient or predictable when starting from 3-methoxypyridine [3].

Ligand Development in Coordination Chemistry and Catalysis

The electron-donating nature of the methoxy group in this compound, inferred from broader class studies, suggests enhanced electron density at the N-oxide oxygen, making it a stronger Lewis base [1][2]. This property is crucial for researchers designing new catalysts or metal-organic frameworks (MOFs) that require stable and effective coordination of the N-oxide moiety to a metal center. This provides a distinct electronic advantage over N-oxides with electron-withdrawing groups, which exhibit weaker complexation abilities.

Cost-Efficient Procurement for Multi-Step Syntheses

For process chemists and procurement managers, the combination of 3-methoxypyridine 1-oxide's lower molecular weight (125.13 g/mol) and its solid physical state offers a clear practical benefit over liquid or higher molecular weight alternatives like 3-ethoxypyridine 1-oxide [1][2][3]. This translates to using fewer grams per mole equivalent, simplifying inventory management with a non-volatile, easily handled solid, and ultimately reducing the overall cost and complexity of a synthetic campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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